Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperazine ring, a tetrahydropyrimidine core, and various substituents including chlorophenyl and methylphenyl groups
Preparation Methods
The synthesis of Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Final Assembly: The final product is obtained by coupling the piperazine derivative with the tetrahydropyrimidine core under specific reaction conditions.
Chemical Reactions Analysis
Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Pharmaceuticals: It is used in the development of drugs due to its potential biological activities, including antibacterial and antiviral properties.
Chemical Research: The compound is utilized in organic synthesis as a building block for more complex molecules.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, enhancing the compound’s ability to bind to biological targets such as enzymes and receptors . This interaction can lead to inhibition or activation of these targets, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other piperazine derivatives:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and exhibits similar biological activities.
Cetirizine Ethyl Ester Dihydrochloride: Another piperazine derivative used in pharmaceuticals, particularly as an antihistamine.
This compound stands out due to its unique combination of substituents and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C25H29ClN4O3 |
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Molecular Weight |
469.0 g/mol |
IUPAC Name |
ethyl 6-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H29ClN4O3/c1-3-33-24(31)22-21(27-25(32)28-23(22)18-6-4-17(2)5-7-18)16-29-12-14-30(15-13-29)20-10-8-19(26)9-11-20/h4-11,23H,3,12-16H2,1-2H3,(H2,27,28,32) |
InChI Key |
HZMKIRHBZXVFOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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